2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione 2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148223
InChI: InChI=1S/C16H16N2O2S/c1-9-5-4-6-10(7-9)14-13-11(8-12(19)17-14)15(20)18(2)16(13)21-3/h4-8,16H,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol

2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione

CAS No.:

Cat. No.: VC20148223

Molecular Formula: C16H16N2O2S

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione -

Specification

Molecular Formula C16H16N2O2S
Molecular Weight 300.4 g/mol
IUPAC Name 2-methyl-4-(3-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione
Standard InChI InChI=1S/C16H16N2O2S/c1-9-5-4-6-10(7-9)14-13-11(8-12(19)17-14)15(20)18(2)16(13)21-3/h4-8,16H,1-3H3,(H,17,19)
Standard InChI Key IBSLAUZDQRSMMU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s IUPAC name, 2-methyl-4-(3-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione, reflects its intricate architecture. The pyrrolo[3,4-c]pyridine core consists of a fused bicyclic system combining pyrrole and pyridine rings, with ketone functionalities at positions 1 and 6. Substituents include:

  • A methyl group at position 2.

  • A methylthio (-SMe) group at position 3.

  • An m-tolyl (3-methylphenyl) group at position 4.

The molecular formula C₁₆H₁₆N₂O₂S corresponds to a molecular weight of 300.4 g/mol, as confirmed by high-resolution mass spectrometry. The Canonical SMILES string CC1=CC=CC=C1C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC provides a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂S
Molecular Weight300.4 g/mol
IUPAC Name2-methyl-4-(3-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione
SMILESCC1=CC=CC=C1C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC
InChI KeyIBSLAUZDQRSMMU-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the pyrrolo[3,4-c]pyridine core. Key steps include:

  • Cyclocondensation: Formation of the bicyclic system via acid-catalyzed cyclization of appropriate precursors.

  • Functionalization: Introduction of the methylthio and m-tolyl groups through nucleophilic substitution or coupling reactions.

  • Oxidation: Conversion of intermediate alcohols or amines to ketones using oxidizing agents like Jones reagent.

Reaction Conditions

Optimal yields (>70%) are achieved using dioxane or dimethylformamide (DMF) as solvents at temperatures between 80–120°C. Catalytic systems such as palladium complexes facilitate coupling reactions, while strict control of pH (6.5–7.5) prevents side reactions.

Table 2: Representative Synthesis Parameters

ParameterCondition
SolventDioxane/DMF
Temperature80–120°C
CatalystPd(OAc)₂/PPh₃
Reaction Time12–24 hours
Yield70–85%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for key groups:

  • δ 2.35 (s, 3H): Methyl group on the m-tolyl ring.

  • δ 2.50 (s, 3H): Methylthio (-SMe) protons.

  • δ 7.20–7.45 (m, 4H): Aromatic protons from the m-tolyl group.

¹³C NMR data corroborate the structure, with carbonyl carbons at δ 170.2 (C=O) and δ 168.9 (C=O).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 301.1 [M+H]⁺, consistent with the molecular weight of 300.4 g/mol. Fragmentation patterns confirm the loss of the methylthio group (-SCH₃, Δm/z 47).

Synthetic Utility and Derivatives

Intermediate for Complex Molecules

The compound serves as a precursor for:

  • Antiviral agents: Analogues with modified aryl groups show activity against hepatitis C virus (HCV) .

  • Kinase inhibitors: Introduction of fluorinated groups enhances affinity for ATP-binding pockets.

Table 3: Derivatives and Applications

DerivativeModificationApplication
Fluoro-substituted-CF₃ at position 4Kinase inhibition
Pyridyl-analoguePyridine replacing m-tolylAntiviral activity

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